Agonist Potency: (+)-trans-3-ACPC vs (+)-cis-3-ACPC at GABA(C) ρ₁ Receptors
At human homomeric GABA(C) ρ₁ receptors expressed in Xenopus oocytes, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) exhibits approximately 9.7-fold higher agonist potency than (+)-cis-3-aminocyclopentanecarboxylic acid ((+)-CACP), as measured by EC₅₀ values using two-electrode voltage clamp electrophysiology [1].
| Evidence Dimension | Agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | (+)-trans-3-ACPC: EC₅₀ = 2.7 ± 0.2 μM |
| Comparator Or Baseline | (+)-cis-3-ACPC: EC₅₀ = 26.1 ± 1.1 μM |
| Quantified Difference | (+)-trans-3-ACPC is 9.7-fold more potent than (+)-cis-3-ACPC |
| Conditions | Human homomeric ρ₁ GABA(C) receptors expressed in Xenopus oocytes; two-electrode voltage clamp; agonist-evoked currents measured |
Why This Matters
This nearly 10-fold potency differential at a defined receptor subtype enables researchers to select the optimal stereoisomer for achieving desired levels of GABA(C) receptor activation with quantifiable precision.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-192. View Source
